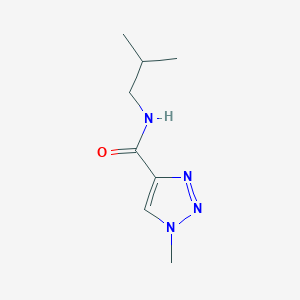![molecular formula C19H19N5O5S2 B2649763 4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-71-7](/img/structure/B2649763.png)
4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors
Several studies have synthesized and characterized compounds structurally related to 4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide, demonstrating significant inhibitory effects on carbonic anhydrase isoenzymes. These enzymes are crucial for physiological processes, making these compounds potential therapeutic agents. For instance, Büyükkıdan et al. (2013) synthesized novel metal complexes showing powerful inhibitory effects against human carbonic anhydrase isoenzymes hCA-I and hCA-II, surpassing both the parent ligand and acetazolamide, a standard inhibitor (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).
Antimicrobial and Antifungal Properties
Compounds within the same family have shown promising antimicrobial and antifungal activities. Kobzar, Sych, and Perekhoda (2019) extended the derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including the synthesis of related benzamides, which exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests potential applications in developing new antimicrobial agents (Kobzar, Sych, & Perekhoda, 2019).
Synthesis and Characterization for Therapeutic Applications
The synthesis and characterization of structurally related compounds highlight the versatility of this chemical framework for developing therapeutic agents. For example, Supuran, Maresca, Gregáň, & Remko (2013) prepared aromatic sulfonamide inhibitors showing varied inhibitory activities against different carbonic anhydrase isoenzymes, demonstrating the potential for tailored therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013).
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5S2/c1-3-23(4-2)31(28,29)16-10-8-13(9-11-16)17(25)20-19-22-21-18(30-19)14-6-5-7-15(12-14)24(26)27/h5-12H,3-4H2,1-2H3,(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGQSHOBIDKGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(6-Bromo-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2649682.png)



![1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one](/img/structure/B2649687.png)





![4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2649696.png)


